![molecular formula C17H18O3 B290724 4-Ethylphenyl 4-ethoxybenzoate](/img/structure/B290724.png)
4-Ethylphenyl 4-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenyl 4-ethoxybenzoate is a chemical compound that belongs to the family of esters. It is a colorless liquid that is widely used in scientific research due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4-Ethylphenyl 4-ethoxybenzoate is widely used in scientific research due to its unique chemical properties. It is used as a precursor in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals. It is also used as a reference standard in analytical chemistry to determine the purity of other chemical compounds.
Wirkmechanismus
The exact mechanism of action of 4-Ethylphenyl 4-ethoxybenzoate is not fully understood. However, it is believed to interact with specific receptors in the body, leading to changes in cellular signaling pathways. This interaction can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects
4-Ethylphenyl 4-ethoxybenzoate has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have an effect on the central nervous system, leading to changes in behavior and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Ethylphenyl 4-ethoxybenzoate in lab experiments is its unique chemical properties. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other chemical compounds used in scientific research. However, one of the main limitations of using 4-Ethylphenyl 4-ethoxybenzoate is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-Ethylphenyl 4-ethoxybenzoate in scientific research. One area of research is the development of new pharmaceuticals and agrochemicals using 4-Ethylphenyl 4-ethoxybenzoate as a precursor. Another area of research is the investigation of the effects of 4-Ethylphenyl 4-ethoxybenzoate on cellular signaling pathways and gene expression. Finally, there is a need for further research into the potential therapeutic applications of 4-Ethylphenyl 4-ethoxybenzoate in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion
In conclusion, 4-Ethylphenyl 4-ethoxybenzoate is a chemical compound that has unique chemical properties and is widely used in scientific research. It has a wide range of scientific research applications, including the synthesis of other chemical compounds and as a reference standard in analytical chemistry. Its mechanism of action is not fully understood, but it has been shown to have a wide range of biochemical and physiological effects. While it has advantages and limitations for lab experiments, it is an important compound for future scientific research in the development of new pharmaceuticals and agrochemicals, investigation of cellular signaling pathways, and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-Ethylphenyl 4-ethoxybenzoate involves the reaction between 4-ethylphenol and 4-ethoxybenzoyl chloride in the presence of a catalyst. The reaction takes place under mild conditions and yields a high-quality product that is suitable for scientific research applications.
Eigenschaften
Molekularformel |
C17H18O3 |
---|---|
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
(4-ethylphenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-3-13-5-9-16(10-6-13)20-17(18)14-7-11-15(12-8-14)19-4-2/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
UCEWJBYMAFXPJC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC |
Kanonische SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.